Anhydrodihydroartemisinin

Übersicht

Beschreibung

Anhydrodihydroartemisinin is a semisynthetic derivative of artemisinin, a natural compound extracted from the plant Artemisia annua. This compound is known for its antimalarial properties, although it exhibits weaker activity compared to its parent compound, artemisinin . This compound has also shown potential in various scientific research applications, including anticancer and antimicrobial activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Anhydrodihydroartemisinin is typically synthesized from dihydroartemisinin, which is itself derived from artemisinin. The process involves dissolving dihydroartemisinin in dry ethanol, adding a solid acid catalyst along with trialkylorthoformate, and stirring the reaction mixture at room temperature. The reaction product is then extracted with a non-polar organic solvent, dried over anhydrous sodium sulfate, and the solvent is evaporated to obtain pure anhydrodihydroartemisnin .

Industrial Production Methods: While specific industrial production methods for anhydrodihydroartemisnin are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the compound meets the required standards for research and potential therapeutic applications.

Analyse Chemischer Reaktionen

Types of Reactions: Anhydrodihydroartemisinin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with specific properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize anhydrodihydroartemisnin.

Reduction: Sodium borohydride is often employed as a reducing agent to convert anhydrodihydroartemisnin into its reduced forms.

Substitution: Various nucleophiles can be used to substitute functional groups on the anhydrodihydroartemisnin molecule, leading to the formation of new derivatives.

Major Products:

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Anhydrodihydroartemisinin serves as a precursor for synthesizing various artemisinin derivatives, which are significant in medicinal chemistry. Its unique structure allows it to participate in several chemical reactions, making it valuable for developing new compounds with enhanced biological activities.

ADHA exhibits significant biological activity, particularly against malaria and cancer cells.

Antimalarial Activity

ADHA primarily targets the malaria-causing parasite Plasmodium falciparum. Its mechanism involves the cleavage of endoperoxide bridges by iron, resulting in the production of free radicals that are toxic to the parasite. Studies have shown that ADHA can disrupt the metabolism of malaria-infected red blood cells, leading to cell death.

Anticancer Activity

Research indicates that ADHA possesses anticancer properties, particularly against prostate cancer and other malignancies. It induces apoptosis and ferroptosis in cancer cells by modulating various signaling pathways and gene expressions related to cell survival and death.

Table 2: Biological Activities of this compound

| Activity Type | Target Cells/Organisms | Mechanism of Action |

|---|---|---|

| Antimalarial | Plasmodium falciparum | Production of reactive oxygen species (ROS) |

| Anticancer | Prostate cancer cells | Induction of apoptosis and ferroptosis |

| Antifungal | Cryptococcus neoformans | Disruption of cellular metabolism |

Pharmacological Insights

The pharmacokinetics of ADHA indicate a short half-life, necessitating careful dosage considerations in therapeutic applications. In animal models, lower doses effectively reduce parasitemia without significant toxicity, highlighting its potential as a safer alternative to traditional antimalarial drugs.

Case Study: Efficacy Against Malaria

In laboratory settings, ADHA demonstrated a dose-dependent reduction in parasitemia levels in infected mice. At optimal doses, it significantly outperformed standard treatments with fewer side effects.

Industrial Applications

The antimicrobial properties of ADHA make it a candidate for developing new antimicrobial agents. Its unique chemical structure allows for modifications that can enhance its efficacy against various pathogens.

Wirkmechanismus

The mechanism of action of anhydrodihydroartemisnin involves the cleavage of its endoperoxide bridge, leading to the production of cytotoxic radicals. These radicals can alkylate essential macromolecules within cells, leading to cell death. The compound targets various molecular pathways, including apoptosis-related factors such as BAX, FASL, and caspase-3, as well as inflammation-related molecules like NF-κB and COX2 .

Vergleich Mit ähnlichen Verbindungen

Artemisinin: The parent compound from which anhydrodihydroartemisnin is derived. It has strong antimalarial activity.

Dihydroartemisinin: A direct precursor to anhydrodihydroartemisnin, known for its potent antimalarial properties.

Artesunate: Another derivative of artemisinin, used in the treatment of severe malaria.

Artemether: A methyl ether derivative of dihydroartemisinin, also used as an antimalarial drug.

Uniqueness: Anhydrodihydroartemisinin is unique due to its specific structural modifications, which confer distinct biological activities. While it is less potent as an antimalarial compared to its parent compound, it shows potential in other therapeutic areas, such as anticancer and antimicrobial applications .

Biologische Aktivität

Anhydrodihydroartemisinin (ADHA) is a semisynthetic derivative of artemisinin, derived from the plant Artemisia annua. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious disease treatment. This article provides a comprehensive overview of the biological activity of ADHA, including its mechanisms of action, effects on various cell types, and relevant research findings.

Overview of this compound

ADHA is primarily recognized for its antimalarial properties, but it also exhibits significant anticancer activity. Its mechanism of action is largely attributed to its ability to generate reactive oxygen species (ROS) upon interaction with heme, leading to cellular damage in targeted pathogens or cancer cells.

Antimalarial Activity

ADHA targets Plasmodium falciparum, the malaria-causing parasite. The compound's mode of action involves:

- Cleavage of Endoperoxide Bridges : Interaction with iron leads to the generation of free radicals.

- Induction of Apoptosis : ADHA influences apoptosis-related pathways by regulating proteins such as Bax and caspases.

Anticancer Activity

ADHA has shown promise as an anticancer agent against various cancer cell lines, particularly prostate cancer. The mechanisms include:

- Inhibition of Cell Proliferation : Studies indicate that ADHA inhibits the growth and migration of prostate cancer cells (PC-3) by downregulating oncogenic signaling pathways such as NF-κB and Akt .

- Induction of Apoptosis : Activation of caspases (3 and 7) is observed, leading to programmed cell death in cancer cells .

- Modulation of Gene Expression : ADHA affects the expression of genes involved in stress response and survival pathways .

Table 1: Summary of Biological Activities

Case Study: Prostate Cancer Treatment

A study focused on the effects of ADHA on PC-3 prostate cancer cells demonstrated significant inhibition of cell proliferation at concentrations as low as 10 µM. The compound was shown to activate apoptotic pathways effectively, indicating its potential as a therapeutic agent against prostate cancer .

Temporal Effects in Laboratory Settings

The stability and efficacy of ADHA are influenced by environmental conditions. Laboratory studies reveal that while ADHA remains stable at lower temperatures, it degrades upon exposure to higher temperatures and light.

Pharmacokinetics

ADHA exhibits a short half-life characteristic of many artemisinin derivatives. Its pharmacokinetic profile suggests rapid absorption and distribution within biological systems, although further studies are needed to fully elucidate its pharmacokinetic parameters.

Eigenschaften

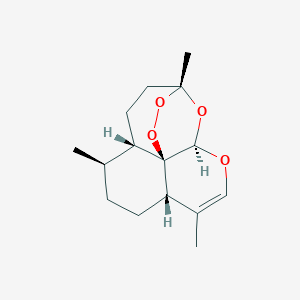

IUPAC Name |

(1R,4S,5R,8S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadec-9-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O4/c1-9-4-5-11-10(2)8-16-13-15(11)12(9)6-7-14(3,17-13)18-19-15/h8-9,11-13H,4-7H2,1-3H3/t9-,11+,12+,13-,14-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKXCIQFCSITOCY-VLDCTWHGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(=COC3C24C1CCC(O3)(OO4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]2C(=CO[C@H]3[C@@]24[C@H]1CC[C@](O3)(OO4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50327855 | |

| Record name | Anhydrodihydroartemisinin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50327855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82596-30-3 | |

| Record name | Anhydrodihydroartemisnin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082596303 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anhydrodihydroartemisinin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50327855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ANHYDRODIHYDROARTEMISNIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0YH8NQO930 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.